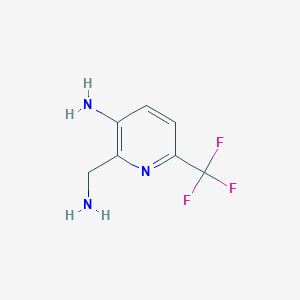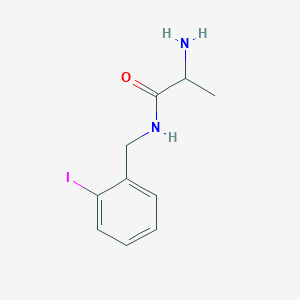![molecular formula C13H24O3 B13675986 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is an organic compound that features a tetrahydropyran ring attached to an octanone backbone. This compound is of interest due to its unique structure, which combines the properties of both ethers and ketones, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of octan-3-one with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and recrystallization steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol: Similar structure but with an ethanol backbone.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a ketone.
Uniqueness
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is unique due to its combination of a tetrahydropyran ring and an octanone backbone, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Propiedades
Fórmula molecular |
C13H24O3 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-(oxan-2-yloxy)octan-3-one |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-8-12(14)11(2)16-13-9-6-7-10-15-13/h11,13H,3-10H2,1-2H3 |
Clave InChI |
XXTVTNAWALNNNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


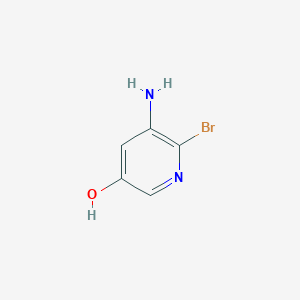
![Methyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675914.png)
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
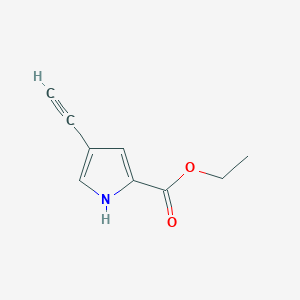
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)

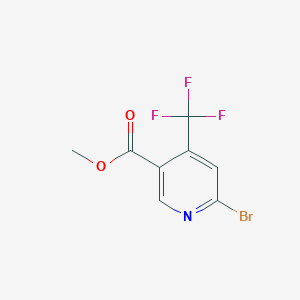
![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)
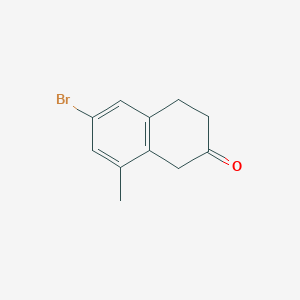
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675967.png)

